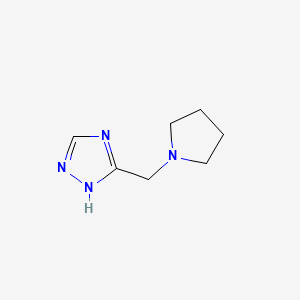

3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole

Description

Properties

CAS No. |

657349-21-8 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C7H12N4/c1-2-4-11(3-1)5-7-8-6-9-10-7/h6H,1-5H2,(H,8,9,10) |

InChI Key |

XNSYBJFJSSODRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazinocarbothioamides

A classical method involves the cyclization of 2-acylhydrazinocarbothioamides in alkaline media to form 3-substituted 1,2,4-triazoles. This method is widely used for preparing 3-thio derivatives but can be adapted for aminoalkyl substitutions. The general reaction scheme is:

- Starting from hydrazides, react with alkyl or aryl isothiocyanates to form hydrazinocarbothioamides.

- Cyclize under alkaline conditions to yield 3-substituted 1,2,4-triazoles.

This method provides a versatile platform for introducing various substituents at the 3-position, including pyrrolidin-1-ylmethyl groups by using appropriate amine precursors or intermediates.

Nucleophilic Substitution on 3-(Halomethyl)-1,2,4-triazoles

Another approach is to prepare 3-(halomethyl)-1,2,4-triazole intermediates, which then undergo nucleophilic substitution with pyrrolidine:

- Synthesize 3-(chloromethyl)-1H-1,2,4-triazole via halogenation of 3-methyl-1,2,4-triazole.

- React with pyrrolidine under basic or neutral conditions to substitute the halogen with the pyrrolidin-1-ylmethyl group.

This method is efficient and allows good control over substitution, often yielding high purity products suitable for further biological evaluation.

Reductive Amination of 3-Formyl-1,2,4-triazole

A more modern and mild method involves reductive amination:

- Prepare 3-formyl-1H-1,2,4-triazole as the aldehyde intermediate.

- React with pyrrolidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

- This reaction forms the 3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole via formation and reduction of an imine intermediate.

Multicomponent Reactions and Catalysis

Recent literature on triazole synthesis highlights the use of bases such as cesium carbonate in polar aprotic solvents (e.g., DMSO) to promote cycloaddition and substitution reactions efficiently at room temperature. These methods can be adapted for preparing substituted 1,2,4-triazoles by optimizing reaction conditions and substrates.

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of Hydrazinocarbothioamides | Hydrazide + isothiocyanate → cyclization | Alkaline medium, moderate temp | Versatile, allows diverse substituents | Requires preparation of intermediates |

| Nucleophilic Substitution | Halomethyl triazole + pyrrolidine | Mild/base conditions | High yield, straightforward | Need halomethyl intermediate |

| Reductive Amination | Formyl triazole + pyrrolidine + reducing agent | Mild, room temp or slightly elevated | Mild conditions, selective | Requires aldehyde intermediate |

| Base-promoted Cycloaddition | β-ketophosphonates + azides + base | Cs2CO3 in DMSO, room temp | High efficiency, green chemistry | Specific substrates needed |

- The use of cesium carbonate as a base in polar aprotic solvents significantly improves yields and reaction rates for triazole ring formation and substitution reactions.

- Reductive amination offers a mild and selective route to introduce the pyrrolidin-1-ylmethyl group without side reactions common in nucleophilic substitutions.

- Cyclization methods remain valuable for generating diverse 3-substituted triazoles but require careful control of reaction pH and temperature to optimize yields and purity.

- Nucleophilic substitution on halomethyl intermediates is practical for scale-up due to straightforward reaction setup and purification.

The preparation of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole can be effectively achieved through several synthetic routes, each with distinct advantages:

- Cyclization of hydrazinocarbothioamides provides a classical, versatile approach.

- Nucleophilic substitution on halomethyl triazoles is efficient and direct.

- Reductive amination offers mild, selective functionalization.

- Base-promoted cycloaddition methods using cesium carbonate enhance reaction efficiency.

Selection of method depends on available starting materials, desired scale, and purity requirements. Optimizing reaction conditions such as solvent, base, and temperature is critical for maximizing yield and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives. Substitution reactions can lead to a variety of substituted triazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, a study synthesized a series of triazole derivatives that were tested against HCT116 and MDA-MB231 cell lines, with some compounds showing IC50 values as low as 42.5 µg/mL, indicating potent anticancer properties .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

Antimicrobial Properties

Research has also explored the antimicrobial potential of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole derivatives. A study found that certain analogs demonstrated activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compounds showed varying degrees of effectiveness against these pathogens, highlighting their potential as new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole involves various chemical reactions that can be tailored to enhance its biological activity. The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, compounds derived from this triazole structure have been shown to activate intrinsic apoptotic pathways in MCF7 breast cancer cells, leading to increased cell death .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a detailed study published in the Egyptian Journal of Chemistry, researchers synthesized several triazole derivatives and evaluated their anticancer activities against multiple cell lines. The study highlighted the relationship between structural modifications and biological activity, providing insights into how specific substitutions can enhance efficacy against cancer cells .

Case Study 2: Antimicrobial Screening

Another significant study focused on the antimicrobial properties of triazole derivatives against various bacterial strains. The results indicated that modifications to the triazole core could lead to compounds with enhanced antibacterial activity, making them promising candidates for further development in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern and functional groups significantly influence the electronic and steric profiles of triazole derivatives:

- 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole : The pyrrolidine ring (a five-membered secondary amine) at the 3-position introduces basicity and moderate lipophilicity. This may enhance membrane permeability compared to polar substituents.

- 5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole (): The adamantane and terpene-thio groups confer extreme hydrophobicity, favoring interactions with lipid-rich biological targets (e.g., viral envelopes or hydrophobic enzyme pockets).

- 3-Amino-1H-1,2,4-triazole (): The amino group at C3 increases water solubility (280 g/L) and hydrogen-bonding capacity, making it suitable for herbicide formulations.

Physical Properties

The pyrrolidinylmethyl derivative likely exhibits intermediate solubility between the highly polar 3-amino-triazole and hydrophobic adamantane analogues. Its melting point is unreported but expected to be lower than the rigid 3-amino derivative due to reduced crystallinity.

Biological Activity

3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial activity. This article compiles relevant findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is . The presence of the pyrrolidine ring contributes to its unique pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, a study on various substituted triazoles demonstrated significant cytotoxic effects against human cancer cell lines. Specifically, compounds similar to 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole exhibited IC50 values ranging from 6.2 µM to 43.4 µM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole | HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been documented. A study indicated that various triazole compounds were tested against different pathogenic strains, showing promising results in inhibiting bacterial growth . The mechanism of action is believed to involve interference with cell wall synthesis or disruption of metabolic pathways.

Enzyme Inhibition

Triazoles are known to exhibit inhibitory effects on various enzymes. For example, derivatives have shown inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases . The structure of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole may enhance its binding affinity to these enzymes due to the presence of the pyrrolidine moiety.

Study on Triazole Derivatives

In a comprehensive study involving multiple triazole derivatives, researchers synthesized and evaluated their biological activities. Among these compounds, those containing the pyrrolidine group displayed enhanced cytotoxicity against various cancer cell lines compared to their non-pyrrolidine counterparts . The study highlights the importance of structural modifications in enhancing biological efficacy.

In Silico Studies

Recent in silico investigations have identified 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole as a potential ligand for SARS-CoV-2 main protease (Mpro), suggesting its role in antiviral therapy . The computational models indicate strong binding interactions that warrant further experimental validation.

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclization or functionalization of precursor heterocycles. For analogous compounds, one-pot synthesis using NaOH as a base in polar aprotic solvents (e.g., DMF) has yielded triazoles in good efficiency . Hydroxymethylation reactions with paraformaldehyde, followed by substitution with pyrrolidine, could be adapted for introducing the pyrrolidinylmethyl group. For example, hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under reflux in acetic acid has been reported, with subsequent chlorination using thionyl chloride to generate reactive intermediates . Optimization should focus on stoichiometry, solvent selection (e.g., chlorobenzene for high-temperature stability ), and catalyst screening (e.g., NaH for deprotonation ).

Q. How can spectroscopic techniques (NMR, IR, HPLC) be used to confirm the structure and purity of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole?

- Methodological Answer :

- 1H NMR : Identify resonances for the pyrrolidine methylene group (δ 3.5–4.0 ppm) and triazole protons (δ 8.0–9.0 ppm). Compare with published shifts for structurally similar triazoles .

- IR : Confirm N-H stretches (~3100–3300 cm⁻¹) and C-N vibrations (1200–1400 cm⁻¹) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases like acetonitrile/water (70:30) with 0.1% TFA are effective for triazole derivatives .

Q. What solvents and storage conditions are optimal for maintaining the stability of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole?

- Methodological Answer : Triazole derivatives are generally stable in inert organic solvents (e.g., DCM, chloroform) but degrade under strong acids/bases or oxidizing agents . Store the compound in sealed containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation . Solubility in water is typically low; use DMSO for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-311G+(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and charge distribution on the triazole ring, which influences binding to biological targets .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the pyrrolidine group .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies for triazole derivatives?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Test metabolic stability using liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Structural Analogues : Compare activity with compounds like epoxiconazole (a triazole fungicide) to isolate substituent effects. For example, fluorophenyl groups enhance antifungal potency by improving membrane permeability .

Q. What strategies are effective for designing 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole derivatives with enhanced bioactivity?

- Methodological Answer :

- Heterocycle Fusion : Introduce pyrazole or thiadiazole rings to create fused systems, which increase binding diversity to biological targets .

- Substituent Optimization : Replace the pyrrolidine group with bulkier amines (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.